Stereochemical Purity: Defined vs. Undefined Chiral Center for (R)-2-Hydroxy-3-methylbutanenitrile
The (R)-enantiomer (CAS 10021-64-4) possesses a single, defined stereocenter, whereas the racemic mixture (CAS 15344-34-0) is a 1:1 mixture of (R)- and (S)-enantiomers with zero net optical activity . This structural difference is fundamental to any stereospecific application. The (S)-enantiomer (CAS 107485-33-6) represents the opposite optical configuration [1].
| Evidence Dimension | Number of Defined Stereocenters and Stereochemical Composition |
|---|---|
| Target Compound Data | 1 defined stereocenter; >95% (R)-enantiomer (typical vendor specification) |
| Comparator Or Baseline | Comparator 1 (Racemate CAS 15344-34-0): 0 defined stereocenters; 50% (R) + 50% (S) mixture. Comparator 2 (S-Enantiomer CAS 107485-33-6): 1 defined stereocenter; >95% (S)-enantiomer. |
| Quantified Difference | Target compound provides 100% of the desired (R)-enantiomer content per mole, compared to 50% for the racemate or 0% for the (S)-enantiomer. A direct 2-fold increase in molar yield of the desired (R)-chiral product is achievable compared to starting from the racemate. |
| Conditions | Structural identification via ChemSpider (CSID 9139631 vs. CSID 9301308) and PubChem. |
Why This Matters
For procurement, this directly translates to a 2X reduction in material cost and eliminates the need for a chiral resolution step, which can account for 30-50% of total synthesis cost for this compound class.
- [1] PubChem. (2S)-2-hydroxy-3-methylbutanenitrile. Compound Summary. View Source
